![molecular formula C13H12Cl2N2OS B1299846 1-[(3,6-Dichloro-1-benzothien-2-yl)carbonyl]piperazine CAS No. 522597-21-3](/img/structure/B1299846.png)

1-[(3,6-Dichloro-1-benzothien-2-yl)carbonyl]piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

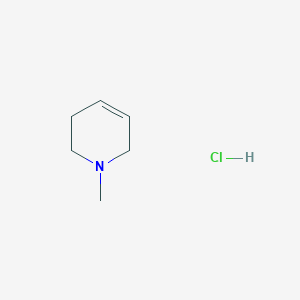

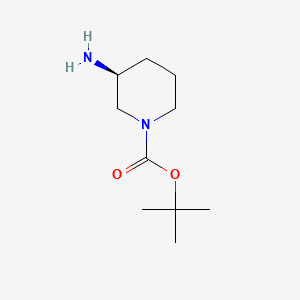

The compound "1-[(3,6-Dichloro-1-benzothien-2-yl)carbonyl]piperazine" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are known for their potential therapeutic applications, including as bradycardic agents, antimicrobial agents, and in the treatment of various diseases such as schistosomiasis .

Synthesis Analysis

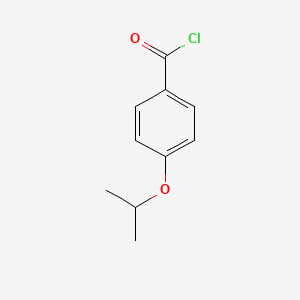

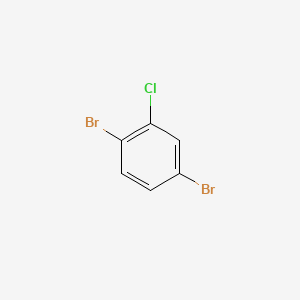

The synthesis of piperazine derivatives often involves multi-step reactions including alkylation, acidulation, reduction, diazotization, and hydrolysis. For instance, 1-(2,3-dichlorophenyl)piperazine, a related compound, is synthesized from dichloro-nitrobenzene and piperazine through these reactions, with a total yield ranging from 48.2% to 53.3% . The synthesis of other derivatives, such as 1,3-dihydro-2H-3-benzazepin-2-ones with a piperazine moiety, involves treating intermediates with N-aryl-2-chloroacetamides and acyl chlorides . Additionally, a one-pot, three-component reaction has been developed to synthesize arylsulfonyl piperazine derivatives under aqueous conditions without the need for a catalyst, ligand, or base .

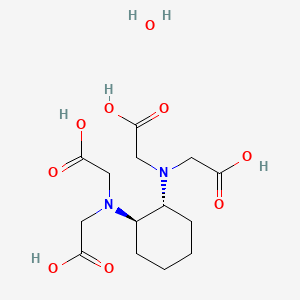

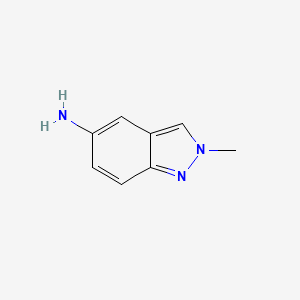

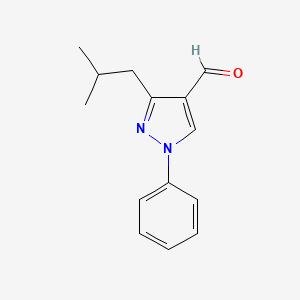

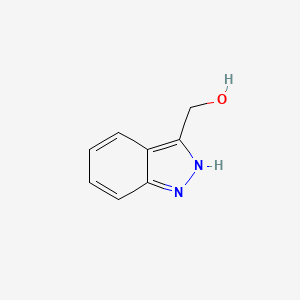

Molecular Structure Analysis

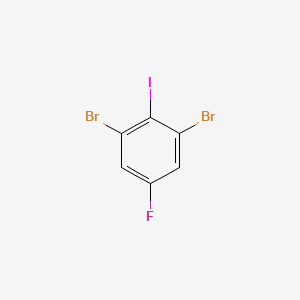

The molecular structure of piperazine derivatives is often confirmed using techniques such as 1H-NMR, MS, IR, and elemental analysis. For example, the structure of a novel 1-benzhydryl-piperazine derivative was confirmed by X-ray diffraction, revealing a chair conformation of the piperazine ring and a distorted tetrahedral geometry around the sulfur atom . These structural analyses are crucial for understanding the conformation and reactivity of the compounds.

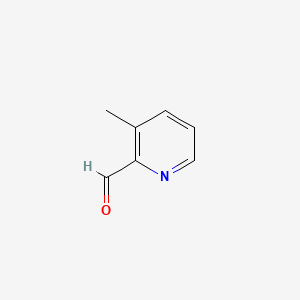

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including nucleophilic substitution reactions with sulfonyl and acid chlorides to produce novel compounds with potential antimicrobial and antioxidant activities . The reactivity of the piperazine moiety allows for the introduction of different functional groups, which can significantly alter the biological activity of the resulting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the piperazine ring. These properties are important for the pharmacokinetic and pharmacodynamic profiles of the compounds. The antimicrobial and antioxidant activities of these derivatives are evaluated in vitro, with some compounds showing significant activity against bacterial and fungal strains . The bradycardic and vasorelaxant activities of certain piperazine derivatives have also been assessed, demonstrating their potential as heart-rate-reducing agents .

Scientific Research Applications

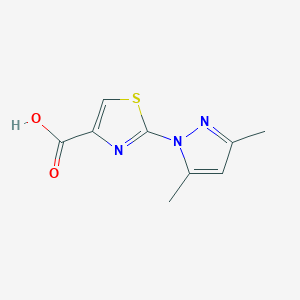

Synthesis and Characterization

Synthesis Methods : 1-[(3,6-Dichloro-1-benzothien-2-yl)carbonyl]piperazine and its derivatives can be synthesized through various methods. For instance, 1-(2,3-dichlorophenyl)piperazine, a similar compound, is synthesized from 2,6-dichloro-nitrobenzene and piperazine through processes like alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis, achieving a total yield of 48.2% (Quan, 2006). Another method includes reacting anhydrous piperazine with 2,3-dichloro-bromobenzene through Ullmann reaction (Li Ning-wei, 2006).

Characterization and Structural Analysis : The structures of synthesized compounds, including those with piperazine moieties, are typically confirmed through various spectral and analytical techniques. For example, the structure of 1-(2,3-dichlorophenyl)piperazine is confirmed using IR and 1H-NMR (Quan, 2006). Similarly, the structure of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker was confirmed through various spectroscopic methods (Ahmed E. M. Mekky & S. Sanad, 2020).

Antimicrobial and Antioxidant Activities

Antimicrobial Activities : Derivatives of piperazine have shown promising antimicrobial properties. For instance, terazosin hydrochloride derivatives, including piperazine derivatives, demonstrated antibacterial activity against various bacteria like E. coli, Pseudomonas aeruginosa, and Staphylococcus aureus. The derivatives showed potent activity compared with the standard drug ciprofloxacin (Anshul Kumar et al., 2021). Similarly, synthesized 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives showed significant antimicrobial activity against pathogenic bacterial and fungal strains (L. Mallesha & K. Mohana, 2011).

Antioxidant Activities : The synthesized 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives were also evaluated for their antioxidant activities. For instance, certain derivatives demonstrated moderate antioxidant activity compared to the standard drug by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay method (L. Mallesha & K. Mohana, 2011).

Safety and Hazards

properties

IUPAC Name |

(3,6-dichloro-1-benzothiophen-2-yl)-piperazin-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2N2OS/c14-8-1-2-9-10(7-8)19-12(11(9)15)13(18)17-5-3-16-4-6-17/h1-2,7,16H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHULTVOKHWJTEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.